N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine
Description
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is a synthetic organic compound featuring three critical functional groups:
- tert-Butoxycarbonyl (Boc) group: A protective group for amines, enhancing stability during synthetic processes .
- Thioether linkage (-S-): Connects the ethanamine backbone to an oxiran-2-ylmethyl group, influencing reactivity and molecular interactions.
- Epoxide (oxiran) moiety: A strained three-membered cyclic ether with high reactivity, enabling ring-opening reactions for further functionalization .
This compound is primarily utilized in polymer chemistry and pharmaceutical synthesis, where its epoxide group facilitates cross-linking or conjugation reactions .
Properties
Molecular Formula |
C10H19NO3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(oxiran-2-ylmethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-15-7-8-6-13-8/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
VCVAXBCXQDGXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine typically involves the following steps:
Protection of the amine group: The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide.
Formation of the thioether linkage: The protected amine is then reacted with an appropriate thiol compound under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the oxirane ring.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Diols: from reduction of the oxirane ring.
Substituted products: from nucleophilic substitution reactions.
Scientific Research Applications
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is primarily based on its ability to undergo nucleophilic substitution reactions at the oxirane ring. This reactivity allows it to form covalent bonds with various nucleophiles, making it a valuable intermediate in the synthesis of complex molecules . The Boc protecting group provides stability to the amine functionality, allowing selective reactions to occur at other sites within the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group-Based Comparisons
Boc-Protected Ethanolamine Derivatives
N-Boc-2-aminoethanethiol (): Structure: Boc-protected amine with a terminal thiol (-SH) group. Key Difference: Lacks the epoxide moiety, making it less reactive toward nucleophiles compared to the target compound. Application: Used in peptide synthesis and as a thiolation reagent .
N-Boc-2-[(N-Boc-methylamino)oxy]ethanamine (): Structure: Boc-protected amine with an oxyamino (-O-NH-) linker. Key Difference: Replaces the thioether and epoxide with an oxyamine group, enabling conjugation with carbonyl-containing molecules (e.g., glycans) .
Thioether-Containing Compounds
Impurity-A (): Structure: 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine. Key Difference: Contains a furan ring and dimethylamino group, differing in electronic properties and biological activity (e.g., ranitidine-related impurity) .
N-(4-Bromo-3-(trifluoromethyl)benzyl)-2-((2-(ethylthio)ethyl)thio)-N-(2-((2-(ethylthio)ethyl)thio)ethyl)ethanamine ():
- Structure : Multi-thioether ethanamine derivative with bromo- and trifluoromethyl substituents.
- Key Difference : Designed for liver/pancreas disease markers; lacks epoxide but includes halogen atoms for enhanced lipophilicity .
Epoxide-Containing Compounds
2-(Oxiran-2-yl)-N,N-bis((oxiran-2-ylmethoxy)methyl)ethanamine (): Structure: Ethanolamine core with three epoxide groups. Key Difference: Used as a modifier in conjugated diene-based polymers; higher epoxide content increases cross-linking efficiency compared to the target compound .
Pharmacologically Active Ethanolamine Derivatives
25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe) (): Structure: Phenethylamine backbone with methoxyphenyl and benzyl substituents. Key Difference: Psychedelic activity via 5-HT2A receptor agonism, unlike the non-psychoactive target compound . Toxicity: High risk of overdose due to potent receptor binding, contrasting with the target compound’s synthetic utility .
Reactivity and Stability Comparisons
Key Research Findings
- Epoxide Reactivity : The epoxide in this compound undergoes nucleophilic ring-opening reactions, making it valuable for creating cross-linked polymers .
- Boc Protection: Enhances amine stability during synthesis, a feature shared with other Boc-protected analogs like N-Boc-2-aminoethanethiol .
- Divergent Applications : Unlike psychoactive NBOMe compounds, the target compound is tailored for material science, emphasizing functional group versatility over bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
